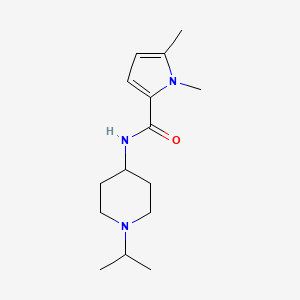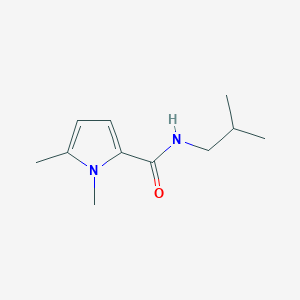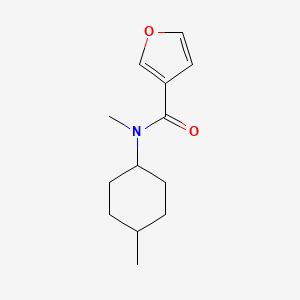
1,5-dimethyl-N-(1-propan-2-ylpiperidin-4-yl)pyrrole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-dimethyl-N-(1-propan-2-ylpiperidin-4-yl)pyrrole-2-carboxamide, commonly known as DMPP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPP is a piperidine-based compound that is used as a potent agonist of the nicotinic acetylcholine receptor (nAChR).
Wirkmechanismus
DMPP acts as a potent agonist of 1,5-dimethyl-N-(1-propan-2-ylpiperidin-4-yl)pyrrole-2-carboxamides, which are ionotropic receptors that are widely expressed in the nervous system. Upon binding to 1,5-dimethyl-N-(1-propan-2-ylpiperidin-4-yl)pyrrole-2-carboxamides, DMPP induces the opening of ion channels, leading to the influx of cations such as sodium and calcium. This results in depolarization of the membrane potential and the initiation of an action potential. DMPP has a high affinity for the α7 subtype of 1,5-dimethyl-N-(1-propan-2-ylpiperidin-4-yl)pyrrole-2-carboxamides, which are important for cognitive function and memory.
Biochemical and Physiological Effects:
DMPP has been shown to have a number of biochemical and physiological effects, including increased neurotransmitter release, enhanced synaptic plasticity, and improved cognitive function. In addition, DMPP has been shown to have anti-inflammatory and neuroprotective effects, making it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using DMPP in lab experiments is its high potency and selectivity for 1,5-dimethyl-N-(1-propan-2-ylpiperidin-4-yl)pyrrole-2-carboxamides. This makes it a useful tool for studying the function of these receptors and their role in various physiological processes. However, one limitation of using DMPP is its potential toxicity, which can limit its use in certain experiments. In addition, DMPP has a relatively short half-life, which can make it difficult to maintain a stable concentration over long periods of time.
Zukünftige Richtungen
There are a number of future directions for research on DMPP, including the development of new 1,5-dimethyl-N-(1-propan-2-ylpiperidin-4-yl)pyrrole-2-carboxamide agonists with improved potency and selectivity, the investigation of the potential therapeutic applications of DMPP in neurodegenerative diseases, and the exploration of the role of 1,5-dimethyl-N-(1-propan-2-ylpiperidin-4-yl)pyrrole-2-carboxamides in other physiological processes such as inflammation and pain. In addition, further studies are needed to determine the optimal dosing and administration of DMPP for different experimental paradigms.
Synthesemethoden
DMPP is synthesized through a multi-step process that involves the coupling of a piperidine derivative with a pyrrole derivative. The final product is obtained through a series of purification steps, including column chromatography and recrystallization. The purity of DMPP is typically determined through high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Wissenschaftliche Forschungsanwendungen
DMPP has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and toxicology. In neuroscience, DMPP is used as a tool to study the function of 1,5-dimethyl-N-(1-propan-2-ylpiperidin-4-yl)pyrrole-2-carboxamides, which are important for synaptic transmission and plasticity. In pharmacology, DMPP is used as a reference compound for testing the efficacy and selectivity of new 1,5-dimethyl-N-(1-propan-2-ylpiperidin-4-yl)pyrrole-2-carboxamide agonists. In toxicology, DMPP is used as a positive control for testing the toxicity of new compounds.
Eigenschaften
IUPAC Name |
1,5-dimethyl-N-(1-propan-2-ylpiperidin-4-yl)pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O/c1-11(2)18-9-7-13(8-10-18)16-15(19)14-6-5-12(3)17(14)4/h5-6,11,13H,7-10H2,1-4H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUPFSLGPGMJKDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C)C(=O)NC2CCN(CC2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(3-Fluorophenyl)methylsulfanyl]-1-methylimidazole](/img/structure/B7504800.png)

![7-Hydroxy-8-methyl-4-[(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylmethyl]chromen-2-one](/img/structure/B7504813.png)
![2-chloro-N-[3-(1H-indol-3-yl)-1-oxo-1-[[3-(trifluoromethyl)phenyl]methylamino]propan-2-yl]benzamide](/img/structure/B7504820.png)


![2-[[5-(2-chlorophenyl)-4-(2,5-dimethylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-methylacetamide](/img/structure/B7504845.png)

![N-methyl-2-[(4-propan-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B7504860.png)
![cyclopropyl-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone](/img/structure/B7504862.png)
![[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-pyridin-3-ylmethanone](/img/structure/B7504864.png)
